Regiospecific Requirement: Only the Ortho Isomer Affords the Active Pyrametostrobin Pharmacophore
N-Hydroxy-2-toluidine is the essential penultimate intermediate in the synthesis of Pyrametostrobin (CAS 915410-70-7), a strobilurin fungicide developed via the Intermediate Derivatization Method (IDM) at SYRICI [1]. The ortho-methyl group is structurally required for the subsequent carbamoylation step: N-(2-methylphenyl)hydroxylamine reacts with methyl chloroformate to yield Methyl N-hydroxy-2-methylphenylcarbamate, which then undergoes further derivatization to the final (2-{[(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)oxy]methyl}phenyl)methoxycarbamic acid methyl ester scaffold [2]. The para isomer (N-hydroxy-4-toluidine, m.p. 96 °C, CAS 623-10-9) and meta isomer (N-hydroxy-3-toluidine) would produce regioisomeric carbamates that cannot map onto the Pyrametostrobin pharmacophore, resulting in compounds with no demonstrated fungicidal activity against target pathogens such as Pseudoperonospora cubensis [3]. The patent literature consistently specifies the ortho-hydroxylamine intermediate for Pyrametostrobin production, and no alternative regiochemical pathway has been reported to yield an active strobilurin product [1].
| Evidence Dimension | Regiochemical fidelity in fungicide intermediate synthesis |
|---|---|
| Target Compound Data | N-Hydroxy-2-toluidine (ortho): requisite intermediate yielding active Pyrametostrobin (EC50 values reported against powdery mildew and downy mildew pathogens) |
| Comparator Or Baseline | N-Hydroxy-4-toluidine (para, CAS 623-10-9): regioisomeric product; N-Hydroxy-3-toluidine (meta): regioisomeric product; neither reported to yield strobilurin-active compounds |
| Quantified Difference | Structural necessity: ortho-substitution pattern is non-substitutable; para and meta isomers lead to pharmacophore mismatch (qualitative structural constraint) |
| Conditions | Synthetic pathway: o-nitrotoluene → Zn/NH4Cl reduction → N-(2-methylphenyl)hydroxylamine → methyl chloroformate → carbamate → Pyrametostrobin (multi-step synthesis per patent CN106008347A and IDM methodology) |
Why This Matters
Procurement of the para or meta isomer for Pyrametostrobin-oriented synthesis will yield a dead-end intermediate incapable of producing the target fungicide, making regiospecific identity a binary pass/fail selection criterion.
- [1] Guan A, Liu C, Yang X, Dekeyser M. Application of the Intermediate Derivatization Approach in Agrochemical Discovery. Chemical Reviews. 2014;114(14):7079-7107. doi:10.1021/cr4005605. Discovery of Pyraoxystrobin (SYP-3343) and Pyrametostrobin (SYP-4155) via IDM. View Source
- [2] Patent CN106008347A. Synthesis technology of pyraclostrobin. Anhui Guangxin Agrochemical. Steps: o-nitrotoluene reduction to N-(2-methylphenyl)hydroxylamine, subsequent carbamoylation with methyl chloroformate. View Source
- [3] Wikipedia (DE). Pyrametostrobin. Developed at Shenyang Research Institute of Chemical Industry (SYRICI). Most effective fungicide against Pseudoperonospora cubensis in a Chinese strobilurin study. https://de.m.wikipedia.org/wiki/Pyrametostrobin View Source
